molecular formula C19H18N4O4S B2688364 N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1448076-21-8

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2688364
CAS RN: 1448076-21-8
M. Wt: 398.44
InChI Key: QPRIQKIWOISQHG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide often involve complex chemical processes. These compounds are synthesized through multi-step reactions, including the use of specific reagents and conditions to achieve the desired structural features. Spectral analysis, such as 1H-NMR, IR, and mass spectrometry, is commonly employed to elucidate the structures of these compounds. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the diverse synthetic approaches and the importance of characterization in understanding these molecules (Khalid et al., 2016).

Biological Activities

The biological activities of compounds within this chemical class are varied, with some showing promise in areas such as antimicrobial, antitumor, and anti-inflammatory applications. For example, Abu-Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl derivatives with significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2020). Similarly, compounds exhibiting antimicrobial properties have been synthesized and evaluated, demonstrating moderate to strong activity against various bacterial strains, as explored by Avagyan et al. (2020) (Avagyan et al., 2020).

Molecular Interactions

The interaction of these compounds with biological targets, such as enzymes or receptors, is a critical aspect of their potential therapeutic use. Molecular modeling and docking studies help in understanding these interactions, providing insights into the mechanisms of action and aiding in the design of more potent and selective agents. For instance, Khalid et al. (2016) conducted molecular docking studies to investigate the interaction of synthesized compounds with butyrylcholinesterase, an approach that is valuable for designing compounds with potential therapeutic benefits (Khalid et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-19(20-14-1-2-15-16(9-14)26-11-25-15)23-6-3-12(4-7-23)17-21-22-18(27-17)13-5-8-28-10-13/h1-2,5,8-10,12H,3-4,6-7,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRIQKIWOISQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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